molecular formula C25H30N2O5S B2879266 N-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide CAS No. 1100262-78-9

N-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide

Cat. No.: B2879266
CAS No.: 1100262-78-9
M. Wt: 470.58
InChI Key: YHQQGUSRVYXWFQ-UHFFFAOYSA-N
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Description

N-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide is a useful research compound. Its molecular formula is C25H30N2O5S and its molecular weight is 470.58. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of this compound are cholinesterase enzymes . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. Inhibition of these enzymes can lead to an increase in the concentration of acetylcholine, which can have various effects on the body.

Mode of Action

This compound acts as an inhibitor of cholinesterase enzymes . By binding to these enzymes, it prevents them from breaking down acetylcholine. This results in an increased concentration of acetylcholine in the nervous system, leading to enhanced nerve signal transmission.

Biochemical Pathways

The compound’s action primarily affects the cholinergic pathway . This pathway involves the transmission of nerve signals using acetylcholine as a neurotransmitter. By inhibiting cholinesterase enzymes, the compound increases the concentration of acetylcholine, thereby enhancing the transmission of nerve signals in this pathway.

Result of Action

The inhibition of cholinesterase enzymes by this compound leads to an increased concentration of acetylcholine in the nervous system . This can enhance nerve signal transmission, which may have therapeutic effects in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine .

Properties

IUPAC Name

N-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5S/c28-24(10-14-27-33(29,30)17-11-20-6-2-1-3-7-20)26-19-25(12-4-5-13-25)21-8-9-22-23(18-21)32-16-15-31-22/h1-3,6-9,11,17-18,27H,4-5,10,12-16,19H2,(H,26,28)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQQGUSRVYXWFQ-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)CCNS(=O)(=O)C=CC2=CC=CC=C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)(CNC(=O)CCNS(=O)(=O)/C=C/C2=CC=CC=C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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